butoxy(methyl)phosphinic acid
Overview
Description
butoxy(methyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with the phosphate moiety, making it a versatile compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
butoxy(methyl)phosphinic acid can be synthesized through several methods. One common method involves the reaction of methylphosphonic dichloride with n-butanol in the presence of a base such as pyridine. The reaction proceeds as follows:
CH3P(O)Cl2+C4H9OH→CH3P(O)(OC4H9)2+2HCl
The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of methyl-phosphonic acid n-butyl ester often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
butoxy(methyl)phosphinic acid undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form methyl-phosphonic acid and n-butanol.
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
Hydrolysis: Methyl-phosphonic acid and n-butanol.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
butoxy(methyl)phosphinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a pro-drug.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl-phosphonic acid n-butyl ester exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can form coordination complexes with metal ions, which can influence biological pathways and chemical reactions. The presence of the ester group allows for hydrolysis and subsequent release of the active phosphonic acid moiety.
Comparison with Similar Compounds
Similar Compounds
- Ethyl-phosphonic acid n-butyl ester
- Methyl-phosphonic acid ethyl ester
- Dimethyl-phosphonic acid
Uniqueness
butoxy(methyl)phosphinic acid is unique due to its specific ester group, which imparts distinct chemical and physical properties. The n-butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.
Properties
Molecular Formula |
C5H13O3P |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
butoxy(methyl)phosphinic acid |
InChI |
InChI=1S/C5H13O3P/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3,(H,6,7) |
InChI Key |
GZUFHXSFPZCNJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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